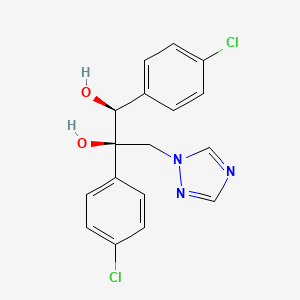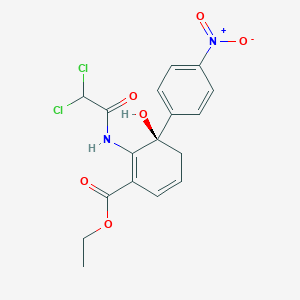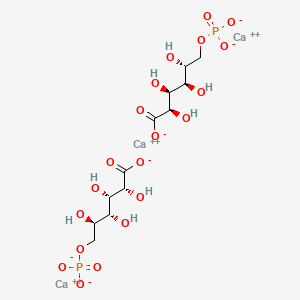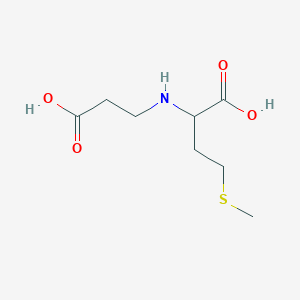
Neurotoxin II (Naja naja oxiana)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naja naja oxiana neurotoxin II is a potent neurotoxin derived from the venom of the Central Asian cobra, Naja naja oxiana. This neurotoxin is known for its ability to specifically block acetylcholine receptors on the postsynaptic membrane, leading to paralysis and other severe physiological effects. It is a basic polypeptide with a molecular weight of approximately 7000-8000 and contains multiple intramolecular disulfide bridges .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of naja naja oxiana neurotoxin II involves the reaction of the neurotoxin with N-hydroxysuccinimide ester of {2-nitro-4-[3-(trifluoromethyl)-3H-diazirin-3yl]phenoxy}acetic acid, followed by chromatographic separation of the products . This process results in the formation of nitrodiazirinyl derivatives of the neurotoxin, which are then subjected to reduction, carboxymethylation, and trypsinolysis to localize the label positions .
Industrial Production Methods: Industrial production of naja naja oxiana neurotoxin II typically involves the extraction and purification of the neurotoxin from the venom of the Central Asian cobra. The venom is collected, and the neurotoxin is isolated using techniques such as cation-exchange chromatography and high-performance liquid chromatography (HPLC) .
Analyse Des Réactions Chimiques
Types of Reactions: Naja naja oxiana neurotoxin II undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, treatment with acetoxysuccinimide results in the formation of acetylated derivatives .
Common Reagents and Conditions: Common reagents used in the reactions involving naja naja oxiana neurotoxin II include N-hydroxysuccinimide ester, acetoxysuccinimide, and various chromatographic solvents . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the stability of the neurotoxin.
Major Products Formed: The major products formed from these reactions include nitrodiazirinyl derivatives and acetylated derivatives of the neurotoxin .
Applications De Recherche Scientifique
Naja naja oxiana neurotoxin II has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the structure and function of acetylcholine receptors . In biology, it serves as a tool to investigate the mechanisms of neurotoxicity and synaptic transmission . Additionally, the neurotoxin is used in the industry for the development of bioactive compounds and as a model for studying protein-ligand interactions .
Mécanisme D'action
Naja naja oxiana neurotoxin II exerts its effects by specifically binding to and blocking acetylcholine receptors on the postsynaptic membrane . This binding prevents the transmission of nerve impulses, leading to paralysis. The neurotoxin targets the alpha, beta, gamma, and delta subunits of the acetylcholine receptor, and its binding is dependent on the position of the photolabel in the neurotoxin molecule .
Comparaison Avec Des Composés Similaires
Naja naja oxiana neurotoxin II is similar to other neurotoxins found in the venom of snakes from the Elapidae family, such as those from Naja sumatrana and Naja kaouthia . These neurotoxins also block acetylcholine receptors and have similar molecular structures, including multiple intramolecular disulfide bridges . naja naja oxiana neurotoxin II is unique in its specific binding patterns and the differential cytotoxic effects it exhibits in various cell lines .
List of Similar Compounds:- Naja sumatrana cytotoxin
- Naja kaouthia cytotoxin
- Neurotoxin I from Naja naja oxiana
- Cytotoxin from Naja naja oxiana
Propriétés
Numéro CAS |
60318-11-8 |
|---|---|
Formule moléculaire |
C283H443N93O92S8 |
Poids moléculaire |
6877 g/mol |
Nom IUPAC |
(4S)-5-[[(1R,2aS,4S,5aR,7S,10S,12aS,13S,15aS,16S,18aS,19S,22S,24aS,25S,28S,34S,37S,40S,43S,46S,52R,57R,60S,63S,66S,69S,72S,78S,84S,87S,90S,93S,96S,99S)-52-[[2-[[(3S,6S,9S,12S,18R,23R,26S,29S,32S,35S,41S)-23-[[(4R,7S,10S,13S,16S,19R)-4-[[(2S)-4-amino-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1,4-dioxobutan-2-yl]carbamoyl]-7,16-bis(3-carbamimidamidopropyl)-10-(carboxymethyl)-13-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]carbamoyl]-3,9-bis(4-aminobutyl)-26,32-bis(2-amino-2-oxoethyl)-29-(2-methylpropyl)-2,5,8,11,17,25,28,31,34,37,40-undecaoxo-6,35-di(propan-2-yl)-20,21-dithia-1,4,7,10,16,24,27,30,33,36,39-undecazatricyclo[39.3.0.012,16]tetratetracontan-18-yl]amino]-2-oxoethyl]carbamoyl]-7,10,63-tris(4-aminobutyl)-12a,99-bis(2-amino-2-oxoethyl)-84,93,96-tris(3-amino-3-oxopropyl)-37,40-bis[(2S)-butan-2-yl]-28,46-bis(3-carbamimidamidopropyl)-18a,43-bis(2-carboxyethyl)-22-(carboxymethyl)-15a,34,60,66,69-pentakis[(1R)-1-hydroxyethyl]-19,24a,87,90-tetrakis(hydroxymethyl)-4-[(4-hydroxyphenyl)methyl]-2a,25-bis(1H-imidazol-5-ylmethyl)-13,16-bis(1H-indol-3-ylmethyl)-1a,2,4a,5,8,11,11a,14,14a,17,17a,20,20a,23,23a,26,26a,29,32,35,38,41,44,47,50,59,62,65,68,71,77,83,86,89,92,95,98-heptatriacontaoxo-7a,8a,54,55-tetrathia-a,3,3a,6,9,10a,12,13a,15,16a,18,19a,21,22a,24,25a,27,30,33,36,39,42,45,48,51,58,61,64,67,70,76,82,85,88,91,94,97-heptatriacontazatetracyclo[55.52.17.072,76.078,82]hexacosahectan-5a-yl]amino]-4-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C283H443N93O92S8/c1-19-131(11)216-267(455)336-162(69-75-211(406)407)233(421)326-150(52-35-81-309-280(299)300)225(413)315-109-205(398)323-183(228(416)318-110-206(399)324-190-124-476-475-122-188(261(449)361-184-118-470-472-120-186(259(447)347-172(97-199(294)392)248(436)352-178(279(467)468)101-203(298)396)357-231(419)156(54-37-83-311-282(303)304)330-251(439)177(103-213(410)411)351-271(459)220(135(15)383)368-238(426)157(331-256(184)444)55-38-84-312-283(305)306)360-249(437)173(98-200(295)393)345-240(428)165(90-128(5)6)339-247(435)174(99-201(296)394)349-265(453)214(129(7)8)363-207(400)112-319-262(450)191-56-39-85-373(191)275(463)163(51-29-34-80-288)338-266(454)215(130(9)10)365-236(424)154(49-27-32-78-286)334-263(451)192-57-40-86-374(192)277(190)465)117-469-474-123-189-260(448)353-179(113-377)227(415)317-108-204(397)322-158(67-73-209(402)403)239(427)370-219(134(14)382)270(458)350-175(100-202(297)395)250(438)359-187(257(445)340-166(91-139-60-62-144(387)63-61-139)241(429)329-152(47-25-30-76-284)229(417)328-153(48-26-31-77-285)230(418)341-167(92-140-104-313-148-45-23-21-43-145(140)148)242(430)342-168(93-141-105-314-149-46-24-22-44-146(141)149)243(431)355-181(115-379)254(442)348-176(102-212(408)409)252(440)343-169(94-142-106-307-125-320-142)244(432)327-151(53-36-82-310-281(301)302)226(414)316-111-208(401)364-218(133(13)381)273(461)367-217(132(12)20-2)268(456)366-216)121-473-471-119-185(358-235(423)161(68-74-210(404)405)325-224(412)147(289)89-127(3)4)258(446)344-170(95-143-107-308-126-321-143)245(433)346-171(96-198(293)391)246(434)333-159(64-70-195(290)388)232(420)332-160(65-71-196(291)389)234(422)354-182(116-380)255(443)356-180(114-378)253(441)337-164(66-72-197(292)390)276(464)376-88-42-59-194(376)278(466)375-87-41-58-193(375)264(452)371-223(138(18)386)274(462)372-222(137(17)385)269(457)335-155(50-28-33-79-287)237(425)369-221(136(16)384)272(460)362-189/h21-24,43-46,60-63,104-107,125-138,147,150-194,214-223,313-314,377-387H,19-20,25-42,47-59,64-103,108-124,284-289H2,1-18H3,(H2,290,388)(H2,291,389)(H2,292,390)(H2,293,391)(H2,294,392)(H2,295,393)(H2,296,394)(H2,297,395)(H2,298,396)(H,307,320)(H,308,321)(H,315,413)(H,316,414)(H,317,415)(H,318,416)(H,319,450)(H,322,397)(H,323,398)(H,324,399)(H,325,412)(H,326,421)(H,327,432)(H,328,417)(H,329,429)(H,330,439)(H,331,444)(H,332,420)(H,333,434)(H,334,451)(H,335,457)(H,336,455)(H,337,441)(H,338,454)(H,339,435)(H,340,445)(H,341,418)(H,342,430)(H,343,440)(H,344,446)(H,345,428)(H,346,433)(H,347,447)(H,348,442)(H,349,453)(H,350,458)(H,351,459)(H,352,436)(H,353,448)(H,354,422)(H,355,431)(H,356,443)(H,357,419)(H,358,423)(H,359,438)(H,360,437)(H,361,449)(H,362,460)(H,363,400)(H,364,401)(H,365,424)(H,366,456)(H,367,461)(H,368,426)(H,369,425)(H,370,427)(H,371,452)(H,372,462)(H,402,403)(H,404,405)(H,406,407)(H,408,409)(H,410,411)(H,467,468)(H4,299,300,309)(H4,301,302,310)(H4,303,304,311)(H4,305,306,312)/t131-,132-,133+,134+,135+,136+,137+,138+,147-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,194-,214-,215-,216-,217-,218-,219-,220-,221-,222-,223-/m0/s1 |
Clé InChI |
QFVAZLQYFOWHFY-HJFPHKIUSA-N |
SMILES isomérique |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@H]2C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)[C@@H](C)O)CCCCN)[C@@H](C)O)[C@@H](C)O)CCC(=O)N)CO)CO)CCC(=O)N)CCC(=O)N)CC(=O)N)CC5=CN=CN5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N1)[C@@H](C)CC)[C@@H](C)O)CCCNC(=N)N)CC6=CN=CN6)CC(=O)O)CO)CC7=CNC8=CC=CC=C87)CC9=CNC1=CC=CC=C19)CCCCN)CCCCN)CC1=CC=C(C=C1)O)CC(=O)N)[C@@H](C)O)CCC(=O)O)CO)C(=O)NCC(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]2CCCN2C1=O)CCCCN)C(C)C)CCCCN)C(C)C)CC(=O)N)CC(C)C)CC(=O)N)C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CCCNC(=N)N)[C@@H](C)O)CC(=O)O)CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)CCCNC(=N)N)CCC(=O)O |
SMILES canonique |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(CSSCC2C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)C(C)O)CCCCN)C(C)O)C(C)O)CCC(=O)N)CO)CO)CCC(=O)N)CCC(=O)N)CC(=O)N)CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)N)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)C(C)CC)C(C)O)CCCNC(=N)N)CC6=CN=CN6)CC(=O)O)CO)CC7=CNC8=CC=CC=C87)CC9=CNC1=CC=CC=C19)CCCCN)CCCCN)CC1=CC=C(C=C1)O)CC(=O)N)C(C)O)CCC(=O)O)CO)C(=O)NCC(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C2CCCN2C(=O)C(NC(=O)C(NC(=O)C(NC(=O)C2CCCN2C1=O)CCCCN)C(C)C)CCCCN)C(C)C)CC(=O)N)CC(C)C)CC(=O)N)C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCCNC(=N)N)C(C)O)CC(=O)O)CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)O)CCCNC(=N)N)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















